molecular formula C24H32N6O B1672401 (5-(4-Methyl-1-piperazinyl)-2-((methyl((8S)-5,6,7,8-tetrahydro-8-quinolinyl)amino)methyl)imidazo(1,2-a)pyridin-3-yl)methanol CAS No. 878197-98-9

(5-(4-Methyl-1-piperazinyl)-2-((methyl((8S)-5,6,7,8-tetrahydro-8-quinolinyl)amino)methyl)imidazo(1,2-a)pyridin-3-yl)methanol

Cat. No.: B1672401
CAS No.: 878197-98-9
M. Wt: 420.6 g/mol
InChI Key: QUDMHFVRKBVGBY-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of GSK-812397 involves a scalable synthetic route that has been optimized for kilogram-scale production. The improved route has been scaled up in a 50-liter stationary facility to obtain 1.2 kilograms of the agent with an overall yield of 20% and greater than 99% chemical and enantiomeric purity in five steps . The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail.

Chemical Reactions Analysis

GSK-812397 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

GSK-812397 has several scientific research applications, including:

Comparison with Similar Compounds

GSK-812397 is unique in its high potency and selectivity for the CXCR4 receptor. Similar compounds include:

GSK-812397 stands out due to its broad efficacy, good pharmacokinetics, and high selectivity for CXCR4 .

Properties

CAS No.

878197-98-9

Molecular Formula

C24H32N6O

Molecular Weight

420.6 g/mol

IUPAC Name

[5-(4-methylpiperazin-1-yl)-2-[[methyl-[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]amino]methyl]imidazo[1,2-a]pyridin-3-yl]methanol

InChI

InChI=1S/C24H32N6O/c1-27-12-14-29(15-13-27)23-10-4-9-22-26-19(21(17-31)30(22)23)16-28(2)20-8-3-6-18-7-5-11-25-24(18)20/h4-5,7,9-11,20,31H,3,6,8,12-17H2,1-2H3/t20-/m0/s1

InChI Key

QUDMHFVRKBVGBY-FQEVSTJZSA-N

SMILES

CN1CCN(CC1)C2=CC=CC3=NC(=C(N32)CO)CN(C)C4CCCC5=C4N=CC=C5

Isomeric SMILES

CN1CCN(CC1)C2=CC=CC3=NC(=C(N32)CO)CN(C)[C@H]4CCCC5=C4N=CC=C5

Canonical SMILES

CN1CCN(CC1)C2=CC=CC3=NC(=C(N32)CO)CN(C)C4CCCC5=C4N=CC=C5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(5-(4-methyl-1-piperazinyl)-2-((methyl(5,6,7,8-tetrahydro-8-quinolinyl)amino)methyl)imidazo(1,2-a)pyridin-3-yl)methanol
GSK812397

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-(4-Methyl-1-piperazinyl)-2-((methyl((8S)-5,6,7,8-tetrahydro-8-quinolinyl)amino)methyl)imidazo(1,2-a)pyridin-3-yl)methanol
Reactant of Route 2
(5-(4-Methyl-1-piperazinyl)-2-((methyl((8S)-5,6,7,8-tetrahydro-8-quinolinyl)amino)methyl)imidazo(1,2-a)pyridin-3-yl)methanol
Reactant of Route 3
(5-(4-Methyl-1-piperazinyl)-2-((methyl((8S)-5,6,7,8-tetrahydro-8-quinolinyl)amino)methyl)imidazo(1,2-a)pyridin-3-yl)methanol
Reactant of Route 4
(5-(4-Methyl-1-piperazinyl)-2-((methyl((8S)-5,6,7,8-tetrahydro-8-quinolinyl)amino)methyl)imidazo(1,2-a)pyridin-3-yl)methanol
Reactant of Route 5
Reactant of Route 5
(5-(4-Methyl-1-piperazinyl)-2-((methyl((8S)-5,6,7,8-tetrahydro-8-quinolinyl)amino)methyl)imidazo(1,2-a)pyridin-3-yl)methanol
Reactant of Route 6
(5-(4-Methyl-1-piperazinyl)-2-((methyl((8S)-5,6,7,8-tetrahydro-8-quinolinyl)amino)methyl)imidazo(1,2-a)pyridin-3-yl)methanol

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